molecular formula C10H12BrFN2 B8453121 1-(4-Bromo-2-fluorophenyl)piperazine

1-(4-Bromo-2-fluorophenyl)piperazine

Cat. No. B8453121
M. Wt: 259.12 g/mol
InChI Key: GSGNTIDOVSIKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-2-fluorophenyl)piperazine

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

GSGNTIDOVSIKFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (885 mg, 3 mmol) in 8 mL of aq HBr was added a solution of NaNO2 (228 mg, 3.3 mmol) in 2 mL of H2O at 0° C., then the mixture was stirred at 0° C. for 40 minutes. After that, the mixture was poured into a solution of CuBr (905 mg, 6.3 mmol) in 8 mL aq HBr at 0° C. The reaction was heated to 60° C. and stirred for 2 hours. After cooling, the mixture was based with 2M NaOH to pH=8-9 and extracted with EA, washed with H2O and brine, dried and concentrated to give black solid. MS (m/z): 261 (M+H)+
Quantity
885 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
905 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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